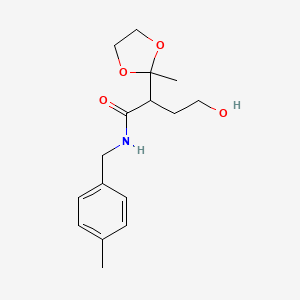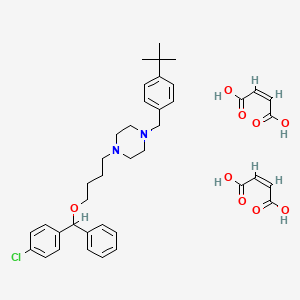
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with tert-butyl, benzyl, and chlorophenyl groups, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. The process may include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The piperazine ring is then substituted with tert-butyl, benzyl, and chlorophenyl groups using appropriate reagents and catalysts. For example, tert-butyl chloride, benzyl chloride, and p-chlorobenzyl chloride can be used in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various halides, and solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学研究应用
Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
相似化合物的比较
Similar Compounds
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(alpha-(p-chlorophenyl)benzyloxy)butyl)-, dimaleate can be compared with other piperazine derivatives, such as:
- Piperazine, 1-benzyl-4-(4-chlorophenyl)-
- Piperazine, 1-(tert-butyl)-4-(4-chlorobenzyl)-
- Piperazine, 1-(p-(tert-butyl)benzyl)-4-(4-(p-chlorophenyl)butyl)-
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
23941-05-1 |
|---|---|
分子式 |
C40H49ClN2O9 |
分子量 |
737.3 g/mol |
IUPAC 名称 |
(Z)-but-2-enedioic acid;1-[(4-tert-butylphenyl)methyl]-4-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]piperazine |
InChI |
InChI=1S/C32H41ClN2O.2C4H4O4/c1-32(2,3)29-15-11-26(12-16-29)25-35-22-20-34(21-23-35)19-7-8-24-36-31(27-9-5-4-6-10-27)28-13-17-30(33)18-14-28;2*5-3(6)1-2-4(7)8/h4-6,9-18,31H,7-8,19-25H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI 键 |
OLZKMUYHSSQXMV-SPIKMXEPSA-N |
手性 SMILES |
CC(C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4)(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


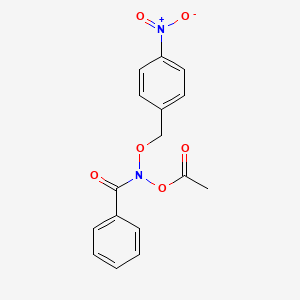
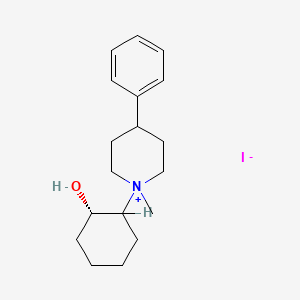
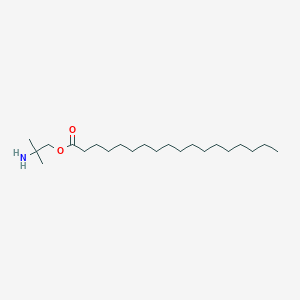
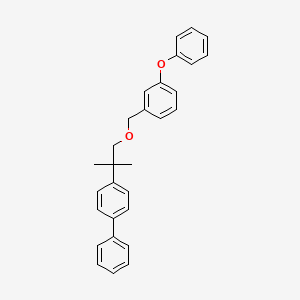
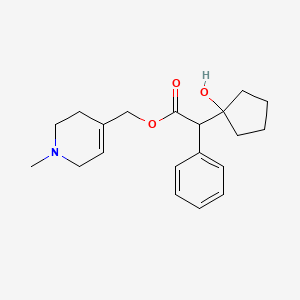

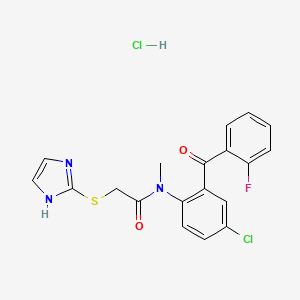
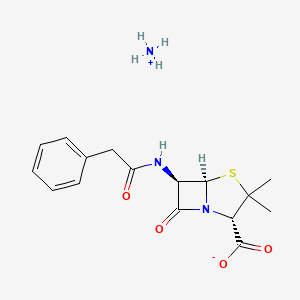
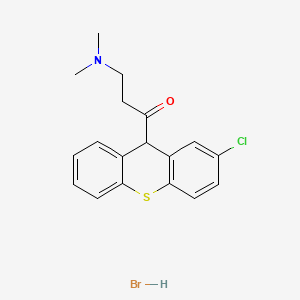
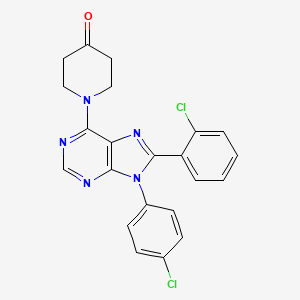
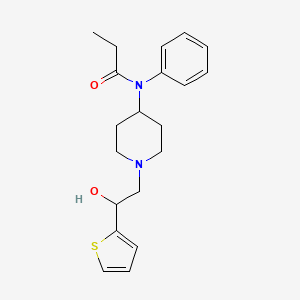
![(E)-but-2-enedioic acid;3-ethyl-5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B12752606.png)
